molecular formula C11H16ClN B2885171 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride CAS No. 51490-17-6

6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride

Cat. No.: B2885171
CAS No.: 51490-17-6
M. Wt: 197.71
InChI Key: NPDRNHXLLQFFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride is a bicyclic amine derivative with a seven-membered aromatic ring fused to a benzene ring. Its structure includes a primary amine group at the 2-position and a hydrochloride salt, enhancing solubility for pharmacological applications. This compound has been investigated primarily for its high affinity and selectivity toward GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, which are critical targets in neurodegenerative disease research .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-7-6-9-4-2-1-3-5-10(9)8-11;/h6-8H,1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDRNHXLLQFFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51490-17-6
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulen-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-benzo7annulen-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoannulene oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Based on the search results, information regarding the specific applications of "6,7,8,9-tetrahydro-5H-benzo annulen-2-amine hydrochloride" is very limited. The search results primarily provide data on the closely related compound "6,7,8,9-tetrahydro-5H-benzoannulen-5-amine" . Information on the hydrochloride form or the 2-amine derivative is not available in the provided search results.

Here's what is available on the related compound, "6,7,8,9-tetrahydro-5H-benzoannulen-5-amine":

Basic Information

  • IUPAC Name: 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
  • CAS Number: 17910-26-8
  • Molecular Formula: C11H15N
  • Molecular Weight: 161.25
  • Purity: typically around 95%

Safety Information

  • Signal Word: Danger
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
  • Precautionary Statements: Includes instructions for prevention, response, storage, and disposal, such as P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Synonyms:

  • 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ylamine
  • 5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-

Possible Applications

Given its chemical structure, "6,7,8,9-tetrahydro-5H-benzoannulen-5-amine" may serve as a building block in chemical synthesis . It could potentially be used in the development of various compounds, but the search results do not specify any particular applications.

Related Compounds

  • 6,7,8,9-Tetrahydro-5H-benzoannulen-5-one: CAS No. 826-73-3, a ketone derivative with a similar structure .
  • 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
  • 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulen-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Position of Amine Group : The 2- and 7-amine derivatives exhibit similar GluN2B affinity, but the 7-amine was prioritized for radiochemical labeling due to synthetic feasibility .
  • Polar Modifications : Carboxylic acid derivatives (e.g., CID 39030) enhance aqueous solubility but may compromise blood-brain barrier (BBB) permeability, limiting CNS applications .
  • Ketone vs. Amine : Ketone-containing analogues (e.g., compound 38) retain NMDA antagonism but shift activity toward mast cell stabilization when combined with alkylamine groups .

Physicochemical and Pharmacokinetic Properties

Property 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine HCl 2,3,4,5-Tetrahydro-1H-3-Benzazepine Analogues 7-(Bromomethyl)-benzo[7]annulene
Molecular Weight ~220 g/mol ~250–300 g/mol 239.15 g/mol
Solubility High (hydrochloride salt) Moderate Low (lipophilic brominated form)
Stability Stable Stable Reactive (bromine as leaving group)
BBB Penetration Moderate High Poor

Key Observations :

  • The hydrochloride salt form improves solubility compared to non-ionized analogues .
  • Brominated derivatives (e.g., CAS 2344681-53-2) serve as synthetic intermediates but lack in vivo stability .

Biological Activity

6,7,8,9-Tetrahydro-5H-benzo annulen-2-amine hydrochloride (CAS Number: 17910-26-8) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse sources.

  • Molecular Formula : C11H16ClN
  • Molecular Weight : 195.71 g/mol
  • IUPAC Name : 6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-amine hydrochloride
  • Physical Form : Oil
  • Purity : 95% .

Synthesis Methods

The synthesis of 6,7,8,9-tetrahydro-5H-benzo annulen-2-amine typically involves multi-step organic reactions. One common method includes the use of Diels-Alder reactions followed by demethylation processes to yield various analogs with differing biological activities .

Pharmacological Properties

Research indicates that derivatives of tetrahydrobenzoannulenes exhibit significant interaction with neurotransmitter receptors. Specifically, studies have shown that certain analogs act as antagonists at NMDA and AMPA receptors. For instance, compounds related to tetrahydrobenzazepine derivatives have demonstrated potent antagonistic effects with dissociation constants in the low micromolar range .

Antidepressant and Anxiolytic Effects

Recent studies suggest that tetrahydrobenzoannulene derivatives may possess antidepressant and anxiolytic properties. The mechanism is believed to involve modulation of serotonergic and dopaminergic pathways in the central nervous system. In animal models, these compounds have shown reduced anxiety-like behaviors and improved mood-related outcomes .

Case Studies

  • Case Study on NMDA Receptor Antagonism :
    • A study conducted on various tetrahydrobenzoannulene derivatives demonstrated that specific substitutions on the benzene ring significantly enhanced their potency as NMDA receptor antagonists. For example, the introduction of halogen groups at specific positions increased binding affinity and functional activity .
  • Behavioral Studies :
    • In rodent models, administration of 6,7,8,9-tetrahydro-5H-benzo annulen-2-amine resulted in decreased immobility in forced swim tests, indicating potential antidepressant effects. Behavioral assays showed that these compounds could influence locomotor activity and exploratory behavior positively .

Structure-Activity Relationship (SAR)

The biological activity of 6,7,8,9-tetrahydro-5H-benzo annulen-2-amine is influenced by its structural characteristics:

SubstituentEffect on ActivityReference
Halogen at position 4Increased NMDA receptor antagonism
Hydroxyl group at position 3Enhanced anxiolytic effects
Methyl substitutionImproved binding affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via hydrochlorination of the free amine precursor (6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine) using hydrochloric acid under controlled conditions. Key parameters include stoichiometric ratios of HCl, reaction temperature (0–5°C to avoid side reactions), and solvent selection (e.g., anhydrous ethanol or diethyl ether). Post-synthesis purification involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
  • Optimization : Reaction yields can be improved by inert atmosphere conditions (N₂/Ar) to prevent oxidation of the amine group. Monitoring pH during acid addition ensures complete protonation without degradation.

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic framework and amine protonation state. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methylene groups in the tetrahydro ring (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₁H₁₅ClN⁺ (calc. 196.09).
  • X-ray Crystallography (if available): Resolves the bicyclic geometry and confirms the hydrochloride salt formation via hydrogen-bonding networks .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology :

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, indicating storage below 25°C is optimal.
  • Light Sensitivity : UV-Vis spectroscopy reveals photodegradation under prolonged UV exposure; thus, amber vials are recommended .
  • Humidity Control : Dynamic vapor sorption (DVS) studies suggest hygroscopicity; store in desiccators with silica gel .

Advanced Research Questions

Q. How does the electronic environment of the amine group influence reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at the amine nitrogen. Protonation in the hydrochloride form reduces nucleophilicity, requiring deprotonation (e.g., using NaHCO₃) for reactions like alkylation or acylation .
  • Experimental Validation : Kinetic studies under varying pH conditions (e.g., buffered solutions) quantify reaction rates with electrophiles (e.g., benzyl bromide) .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodology :

  • Comparative SAR Studies : Tabulate biological activity (e.g., IC₅₀ in enzyme assays) against analogs with modified substituents (Table 1).

  • Structural Analysis : Overlay X-ray structures or molecular docking poses to identify steric/electronic differences impacting target binding .

    Table 1 : Comparative Biological Activity of Benzoannulene Derivatives

    CompoundTarget Enzyme (IC₅₀, nM)Key Structural Feature
    Target Compound (HCl salt)120 ± 15Protonated amine, bicyclic core
    1-Amino-5H-benzoannulen-5-one450 ± 30Ketone group at position 5
    6-Hydroxy analog890 ± 45Hydroxyl group at position 6

Q. What strategies mitigate side reactions during coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodology :

  • Catalyst Screening : Test Pd catalysts (Pd(OAc)₂, PdCl₂(dppf)) with ligands (XPhos, SPhos) to minimize dehalogenation or homo-coupling.
  • Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent catalyst poisoning .
  • Reaction Monitoring : Use LC-MS to track intermediates and optimize reaction time/temperature .

Methodological Notes

  • Data Contradictions : Discrepancies in reported yields or activities may arise from impurities in starting materials (e.g., residual solvents). Use HPLC with UV/ELSD detection to verify purity (>95%) .
  • Safety Protocols : Follow guidelines for handling hydrochloride salts: use fume hoods, PPE (gloves, goggles), and avoid contact with strong oxidizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.